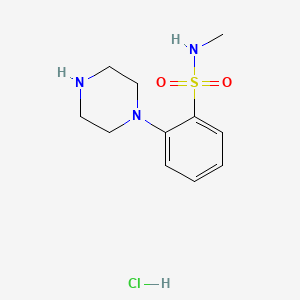
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine (2-CPMPA) is an organic compound with a variety of interesting properties. It is a synthetic compound that is used in scientific research, laboratory experiments, and other applications. 2-CPMPA is a relatively new compound and has been the subject of much research in recent years. In
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine has been used in a variety of scientific research applications. The compound has been used as a ligand in affinity chromatography, as a reagent in organic synthesis, and as a tool to study the structure and function of proteins. 2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine has also been used to study the effects of drugs on the central nervous system and to study the effects of environmental pollutants on the nervous system.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine is not fully understood. It is believed that the compound binds to certain proteins, such as G-protein coupled receptors, and alters their activity. This can lead to changes in the signaling pathways of cells, which can then lead to physiological changes.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. It has also been shown to have an anti-inflammatory effect in animal models. In addition, 2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine has been shown to have an anesthetic effect in humans.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is commercially available. It is also relatively stable and can be stored for extended periods of time. Furthermore, the compound has a variety of biochemical and physiological effects that can be studied.
However, there are some limitations to using 2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine in laboratory experiments. The compound has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, the compound can be toxic if ingested or inhaled. As such, it is important to take proper safety precautions when working with the compound.
Orientations Futures
There are several potential future directions for research on 2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine. The compound could be used to study the effects of environmental pollutants on the nervous system. In addition, the compound could be used to study the effects of drugs on the central nervous system. Furthermore, the compound could be used to study the structure and function of proteins. Finally, the compound could be used to study the effects of drugs on the immune system.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYNRIBDIUMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile](/img/structure/B1454452.png)
![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)


![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)
![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)

